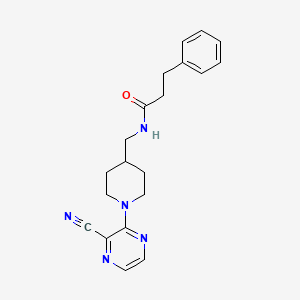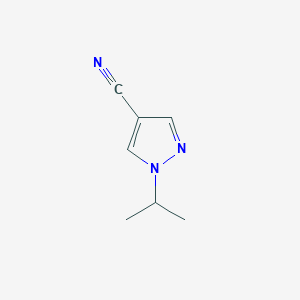![molecular formula C21H17N3O6S B2690134 4-methyl-N-{[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]carbonyl}benzenesulfonamide CAS No. 866157-22-4](/img/structure/B2690134.png)
4-methyl-N-{[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]carbonyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-{[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]carbonyl}benzenesulfonamide is a complex organic compound with a multifaceted structure featuring both aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-methyl-N-{[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]carbonyl}benzenesulfonamide typically involves multi-step organic reactions. A common approach involves the nitration of dibenzoxazepine, followed by sulfonation and acylation steps to introduce the sulfonamide and carbonyl functionalities.
Industrial Production Methods:
In an industrial setting, the production of this compound requires stringent control of reaction conditions such as temperature, pressure, and reagent concentrations. Large-scale synthesis also emphasizes the use of cost-effective and sustainable starting materials and reagents, along with efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often catalyzed by transition metals, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions typically target the nitro group, converting it to an amine group under conditions like catalytic hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, often facilitated by catalysts and specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are common.
Substitution: Common reagents include halogenating agents, nucleophiles like ammonia or amines, and various metal catalysts.
Major Products Formed:
Oxidation leads to nitro derivatives or oxygenated compounds.
Reduction typically yields amines or other hydrogenated products.
Scientific Research Applications
4-Methyl-N-{[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]carbonyl}benzenesulfonamide finds applications in numerous scientific fields:
Chemistry:
It serves as an intermediate in the synthesis of more complex organic molecules.
Acts as a ligand in coordination chemistry, forming complexes with transition metals.
Biology and Medicine:
Investigated for its potential use in drug development, particularly targeting specific enzymes or receptors.
Studied for its antimicrobial and anticancer properties, providing a basis for the development of new therapeutic agents.
Industry:
Utilized in the production of advanced materials, such as polymers and coatings.
Employed in analytical chemistry as a standard reference material or in method development.
Mechanism of Action
The compound exerts its effects through various molecular interactions:
Molecular Targets and Pathways:
It interacts with specific enzymes, inhibiting their activity through covalent binding or competitive inhibition.
Modulates signaling pathways by binding to receptor sites, altering cellular responses and biochemical processes.
Its aromatic and heterocyclic structure allows for strong π-π interactions with biological macromolecules.
Comparison with Similar Compounds
Dibenzo[b,f][1,4]oxazepine: Lacks the nitro, carbonyl, and sulfonamide groups, leading to different chemical reactivity and applications.
Sulfonamide Derivatives: Compounds like sulfanilamide, which have simpler structures, show different biological activities and are used in other contexts.
Nitro Aromatic Compounds: Such as nitrobenzene, which are typically more toxic and have limited applications in biology compared to the compound .
The uniqueness of 4-methyl-N-{[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]carbonyl}benzenesulfonamide lies in its combined structural features, enhancing its versatility and potential in various scientific and industrial applications.
Properties
IUPAC Name |
N-(4-methylphenyl)sulfonyl-8-nitro-6H-benzo[b][1,4]benzoxazepine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O6S/c1-14-6-9-17(10-7-14)31(28,29)22-21(25)23-13-15-12-16(24(26)27)8-11-19(15)30-20-5-3-2-4-18(20)23/h2-12H,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUGFOZWLVTDKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CC3=C(C=CC(=C3)[N+](=O)[O-])OC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-ethylphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2690059.png)




![2-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B2690067.png)
![3-Cyclopropyl-5-{3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazole](/img/structure/B2690068.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2690070.png)

![N-(3,4-dimethoxyphenethyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2690073.png)
![N-(2-(methylthio)benzo[d]thiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2690074.png)
